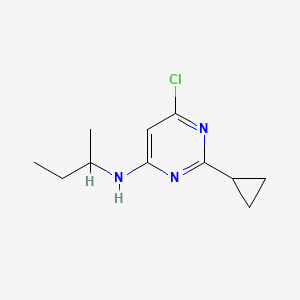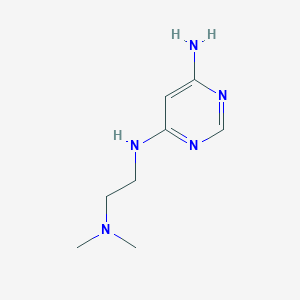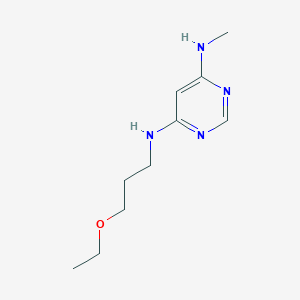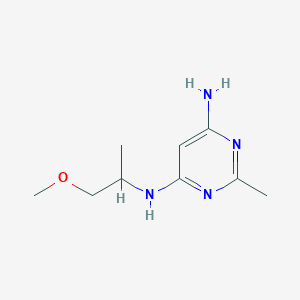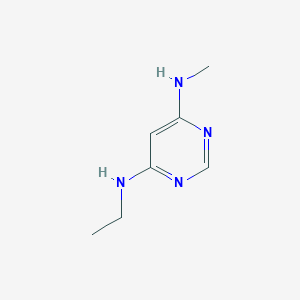
4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine consists of a pyrimidine ring, which is a heterocyclic aromatic compound, attached to a cyclopropyl group and a 4-methylpiperazin-1-yl group.Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine are not available, pyrimidines are known to undergo a variety of reactions. For instance, nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .Scientific Research Applications
Ligand Optimization in Histamine H4 Receptor Studies
Altenbach et al. (2008) conducted a study focusing on 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), optimizing potency and evaluating anti-inflammatory and antinociceptive activities. This research underlines the relevance of pyrimidine derivatives in developing H4R antagonists for potential therapeutic applications in inflammation and pain management (Altenbach et al., 2008).
Regioselective Synthesis Using Organolithium Reagents
Abdou (2006) explored the regioselective synthesis of new pyrimidine derivatives using organolithium reagents. This process demonstrates the versatility of pyrimidine structures in synthesizing various chemically relevant compounds, highlighting the potential for further exploration in pharmaceuticals and organic chemistry (Abdou, 2006).
Synthesis of 4-Piperazino-5-methylthiopyrimidines
Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines with various properties, including antiemetic and tranquilizing effects. This research illustrates the broad pharmacological potential of pyrimidine derivatives, particularly in the development of new therapeutic agents (Mattioda et al., 1975).
Cholinesterase and Aβ-Aggregation Inhibition
A study by Mohamed et al. (2011) on 2,4-disubstituted pyrimidines revealed their dual role as cholinesterase inhibitors and amyloid-β (Aβ)-aggregation inhibitors. This discovery is significant in Alzheimer's disease research, suggesting a new avenue for therapeutic intervention (Mohamed et al., 2011).
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them for their anticancer and anti-5-lipoxygenase activities. This study highlights the potential of pyrimidine derivatives in cancer therapy and inflammation management (Rahmouni et al., 2016).
Development of CB2 Neutral Antagonists
Tuo et al. (2018) developed novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists through a scaffold hopping strategy. These compounds, particularly effective in nanomolar ranges, show promise in the study of cannabinoid receptors and related therapeutic applications (Tuo et al., 2018).
properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c1-16-4-6-17(7-5-16)11-8-10(13)14-12(15-11)9-2-3-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYURWKWYHWOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



